molecular formula C7H12O B14424460 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane CAS No. 82461-31-2

1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane

Cat. No.: B14424460
CAS No.: 82461-31-2
M. Wt: 112.17 g/mol
InChI Key: UXMPPYGRAFYWRK-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6-oxa-bicyclo[310]hexane is a bicyclic organic compound with the molecular formula C7H12O It is characterized by a unique structure that includes an oxygen atom within a six-membered ring, making it an oxabicyclo compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethylcyclopentene with 1,2-dioxetane. The reaction typically requires a bromomethyl-phenyl group as a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxygen atom within the bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

82461-31-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1,5-dimethyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H12O/c1-6-4-3-5-7(6,2)8-6/h3-5H2,1-2H3

InChI Key

UXMPPYGRAFYWRK-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1(O2)C

Origin of Product

United States

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